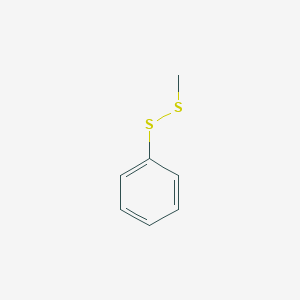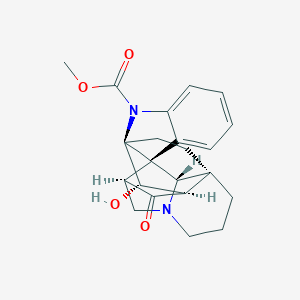
Fruticosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructosamine is a glycated protein formed by the non-enzymatic reaction between glucose and the amino group of proteins. It is a valuable biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine has gained significant attention in scientific research due to its potential use in the diagnosis and management of diabetes.
Wirkmechanismus
The mechanism of action of fructosamine is not fully understood. It is believed that fructosamine forms stable adducts with proteins, altering their structure and function. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage.
Biochemical and Physiological Effects:
Fructosamine has several biochemical and physiological effects. It can alter the structure and function of proteins, leading to impaired enzymatic activity and cellular dysfunction. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage and the development of diabetes-related complications.
Vorteile Und Einschränkungen Für Laborexperimente
Fructosamine has several advantages for lab experiments. It is a stable biomarker that reflects average blood glucose levels over the previous 2-3 weeks. Fructosamine is also easy to measure using various methods, including colorimetric, enzymatic, and immunoassay techniques. However, fructosamine has some limitations, including its inability to reflect short-term changes in blood glucose levels and its potential for interference from other biomolecules.
Zukünftige Richtungen
For fructosamine research include the development of new measurement methods and the investigation of its role in diabetes-related complications.
Synthesemethoden
Fructosamine is synthesized by the reaction between glucose and the amino group of proteins. The reaction occurs spontaneously and is non-enzymatic. Fructosamine can be measured using various methods, including colorimetric, enzymatic, and immunoassay techniques.
Wissenschaftliche Forschungsanwendungen
Fructosamine has several applications in scientific research. It is primarily used as a biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine levels reflect the average blood glucose concentration over the previous 2-3 weeks. Fructosamine is also used to monitor the efficacy of diabetes treatment and to assess the risk of diabetes-related complications.
Eigenschaften
CAS-Nummer |
14058-44-7 |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,11S,12S,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17+,18+,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
UOVOJZZNYJYZNZ-MODNEBOESA-N |
Isomerische SMILES |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@H]7[C@@H]5O |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Kanonische SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Synonyme |
fruticosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




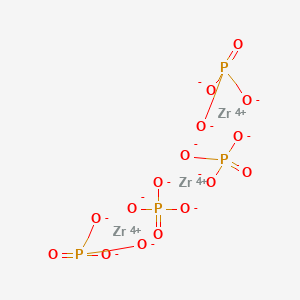
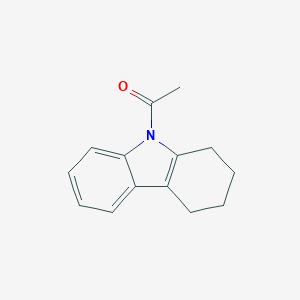
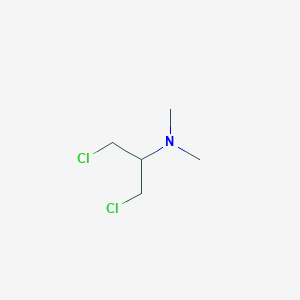
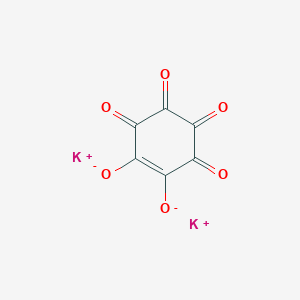
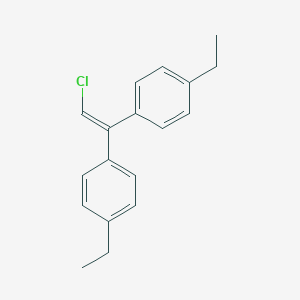
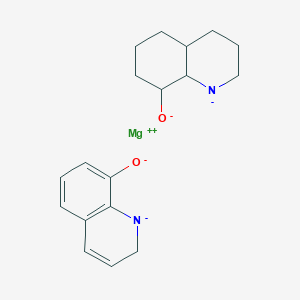
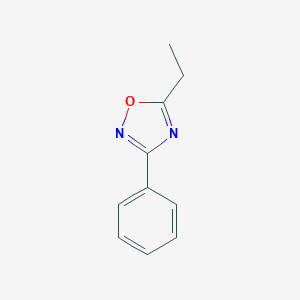

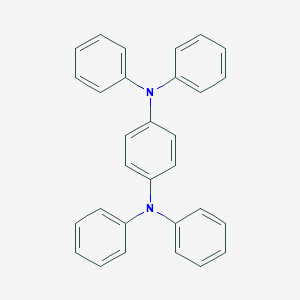
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
